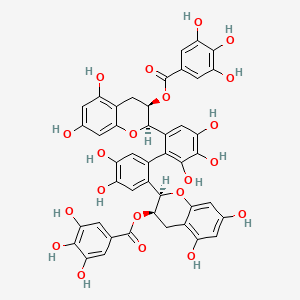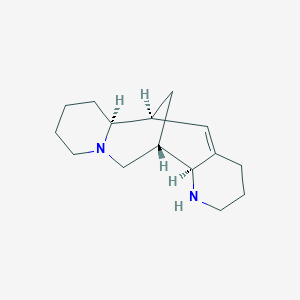
アレウリチン酸
概要
説明
アレウレチン酸は、化学式がC₁₆H₃₂O₅、モル質量が304.43 g/molの長鎖脂肪酸です . アレウレチン酸は、香料業界でムスク香料の原料として広く使用されています .
2. 製法
合成経路と反応条件: アレウレチン酸は、通常、ラック虫によって分泌される天然樹脂であるラックから製造されます。 製法にはいくつかのステップが含まれます。
けん化: ラックは、70〜110℃で20分以上、水酸化ナトリウム溶液中で完全にけん化されるまでけん化されます.
塩析: けん化された液体を飽和食塩水で塩析し、室温で14時間以上放置します.
工業的製法: アレウレチン酸の工業的製法は、同様のステップに従いますが、規模が大きくなります。 このプロセスは、より高い収率と純度のために最適化されており、典型的な収率は10〜20%です . 最近の進歩により、抽出および再結晶技術が改善され、99%を超える純度と85〜95%の収率が実現しました .
科学的研究の応用
アレウレチン酸は、さまざまな分野で幅広い用途があります。
作用機序
アレウレチン酸の作用機序には、さまざまな生化学経路における前駆体としての役割が含まれます。 マクロ環状ラクトンやプロスタグランジンなどの複雑な分子の合成のための構成要素として機能します . その構造中のヒドロキシル基とカルボン酸基の存在により、さまざまな化学反応に関与し、生物活性化合物を形成することができます .
生化学分析
Biochemical Properties
Aleuritic acid plays a significant role in biochemical reactions due to its unique structure, which includes three hydroxyl groups. These hydroxyl groups allow aleuritic acid to participate in esterification reactions, forming esters with various alcohols. In biochemical pathways, aleuritic acid interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, which are involved in the mevalonate pathway . This pathway is crucial for the biosynthesis of terpenoids and steroids. Aleuritic acid’s interactions with these enzymes facilitate the production of essential biomolecules, highlighting its importance in metabolic processes.
Cellular Effects
Aleuritic acid influences various cellular processes, particularly in skin cells. It is known for its moisturizing properties, which help in maintaining skin hydration by forming a barrier that reduces moisture loss . This barrier function enhances the skin’s natural moisture balance, making it appear more supple and plump. Additionally, aleuritic acid has been shown to improve the overall appearance of the skin by promoting smoother and healthier-looking skin
Molecular Mechanism
At the molecular level, aleuritic acid exerts its effects through binding interactions with specific biomolecules. Its hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, aleuritic acid can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of lipids . Additionally, aleuritic acid’s ability to form esters with alcohols can modulate the activity of enzymes involved in esterification and hydrolysis reactions. These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of aleuritic acid over time have been studied to understand its long-term effects on cellular function. Aleuritic acid is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or prolonged exposure to light Studies have shown that its moisturizing and barrier-enhancing properties remain effective over extended periods, making it a valuable ingredient in cosmetic formulations
Dosage Effects in Animal Models
The effects of aleuritic acid at different dosages have been studied in animal models to determine its safety and efficacy. At low to moderate doses, aleuritic acid has been shown to enhance skin hydration and improve barrier function without causing adverse effects . At high doses, it may cause skin irritation or other toxic effects, indicating the importance of dosage optimization in therapeutic applications. These studies highlight the need for careful dosage considerations when using aleuritic acid in cosmetic and medicinal products.
Metabolic Pathways
Aleuritic acid is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids . In this pathway, aleuritic acid interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, facilitating the production of key biomolecules. Additionally, aleuritic acid can be metabolized into various esters, which play roles in different biochemical processes. Its involvement in these pathways underscores its significance in cellular metabolism.
Transport and Distribution
Within cells and tissues, aleuritic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . Aleuritic acid’s amphiphilic nature, due to its hydrophobic fatty acid chain and hydrophilic hydroxyl groups, allows it to interact with both lipid and aqueous environments, aiding its distribution within cells. This property is particularly important for its role in enhancing skin barrier function.
Subcellular Localization
Aleuritic acid’s subcellular localization is influenced by its amphiphilic nature, which allows it to associate with various cellular compartments. It is primarily localized in the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is crucial for its role in lipid metabolism and barrier function. Additionally, aleuritic acid may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Aleuritic acid is typically prepared from lac, a natural resin secreted by the lac insect. The preparation involves several steps:
Saponification: Lac is saponified in a sodium hydroxide solution at temperatures ranging from 70 to 110°C for over 20 minutes until completely saponified.
Filtration and Acidification: The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water.
Recrystallization: The crude acid is recrystallized using activated carbon powder and alcohol to obtain high-quality aleuritic acid.
Industrial Production Methods: The industrial production of aleuritic acid follows similar steps but on a larger scale. The process is optimized for higher yield and purity, with a typical yield rate of 10-20% . Recent advancements have improved the extraction and recrystallization techniques, resulting in a purity of over 99% and a yield of 85-95% .
化学反応の分析
反応の種類: アレウレチン酸は、以下を含むさまざまな化学反応を起こします。
酸化: アレウレチン酸は、酸化されてω-ヒドロキシヘプタン-1-アルとアゼライン酸半アルデヒドを生成することができます.
水酸化: アレウレチン酸の水酸化によって、エリスロ-およびトレオ-9,10,16-トリヒドロキシヘキサデカン酸が得られます.
一般的な試薬と条件:
主要な生成物:
酸化生成物: ω-ヒドロキシヘプタン-1-アルとアゼライン酸半アルデヒド.
水酸化生成物: エリスロ-およびトレオ-9,10,16-トリヒドロキシヘキサデカン酸.
類似化合物との比較
アレウレチン酸は、その特定の構造と官能基のためにユニークです。 類似の化合物には以下が含まれます。
ヘキサデカン酸:
9,10-ジヒドロキシステアリン酸: 構造は似ていますが、ヒドロキシル基の位置と数が異なります。
アゼライン酸: 異なる官能基と用途を持つジカルボン酸。
アレウレチン酸は、複数のヒドロキシル基と、さまざまな生物活性化合物の合成における前駆体としての役割によって際立っています .
特性
IUPAC Name |
9,10,16-trihydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUJCGAYMDLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862139 | |
| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | DL-erythro-Aleuritic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6949-98-0, 533-87-9 | |
| Record name | Aleuritolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10,16-trihydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)
![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)











